1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole
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Overview
Description
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a complex organic compound with a unique structure that includes an imidazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the sulfonyl chloride derivative of 2-ethoxy-5-isopropyl-4-methylphenyl. This intermediate is then reacted with 4-methylimidazole under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole include:
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methylpiperazine
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline
- 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide These compounds share similar structural features but differ in the heterocyclic ring or additional substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-15-7-12(4)14(11(2)3)8-16(15)22(19,20)18-9-13(5)17-10-18/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDTQGQCJITRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=C(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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